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Compound of Interest

Compound Name: Br-PEG4-methyl acetate

Cat. No.: B11935759 Get Quote

This technical guide provides a detailed overview of the expected spectroscopic and mass

spectrometric data for the bifunctional molecule, Br-PEG4-methyl acetate. This compound is

of significant interest to researchers in drug development and related fields due to its utility as a

PROTAC® linker. The data presented herein, including Nuclear Magnetic Resonance (NMR)

and Mass Spectrometry (MS), are essential for the structural confirmation and purity

assessment of this molecule.

Chemical Structure and Properties
Br-PEG4-methyl acetate is a polyethylene glycol (PEG) derivative containing a terminal

bromine atom and a methyl ester group. The PEG linker provides hydrophilicity, which can

improve the solubility and pharmacokinetic properties of molecules to which it is attached.

Property Value

Molecular Formula C₁₁H₂₁BrO₆

Molecular Weight 329.18 g/mol

IUPAC Name
Methyl 2-(2-(2-(2-(2-

bromoethoxy)ethoxy)ethoxy)ethoxy)acetate

Structure Br-CH₂-CH₂-(O-CH₂-CH₂)₃-O-CH₂-COOCH₃

Spectroscopic Data
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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of Br-PEG4-methyl acetate is expected to show distinct signals

corresponding to the different proton environments in the molecule. The chemical shifts are

influenced by the electronegativity of the adjacent atoms, with protons closer to oxygen and

bromine atoms appearing at higher chemical shifts (downfield).

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~3.80 Triplet 2H Br-CH₂-CH₂-O-

~3.75 Triplet 2H Br-CH₂-CH₂-O-

~3.65 Multiplet 12H
-O-CH₂-CH₂-O- (PEG

backbone)

~4.15 Singlet 2H -O-CH₂-COOCH₃

~3.70 Singlet 3H -COOCH₃

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The

chemical shifts are indicative of the electronic environment of each carbon atom.

Chemical Shift (δ, ppm) Assignment

~170 C=O (ester carbonyl)

~71 -O-CH₂-CH₂-O- (internal PEG carbons)

~70 Br-CH₂-CH₂-O-

~69 -O-CH₂-COOCH₃

~52 -COOCH₃

~30 Br-CH₂-CH₂-O-

Mass Spectrometry (MS) Data
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Mass spectrometry is used to determine the molecular weight of the compound and can

provide information about its isotopic distribution, which is particularly useful due to the

presence of bromine.

m/z (Mass-to-Charge
Ratio)

Ion Species
Expected Relative
Abundance

329.05 [M+H]⁺ (with ⁷⁹Br) ~100%

331.05 [M+H]⁺ (with ⁸¹Br) ~98%

351.03 [M+Na]⁺ (with ⁷⁹Br) High

353.03 [M+Na]⁺ (with ⁸¹Br) High (~98% of 351.03)

Experimental Protocols
NMR Spectroscopy
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz) is used for

analysis.

Sample Preparation:

Weigh approximately 5-10 mg of Br-PEG4-methyl acetate.

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 90°

pulse width, a relaxation delay of 1-5 seconds, and acquisition of 16-64 scans.

¹³C NMR: A proton-decoupled ¹³C experiment is typically used. A larger number of scans

(e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.
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Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak

(e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Mass Spectrometry
Instrumentation: An electrospray ionization (ESI) mass spectrometer, often coupled with a liquid

chromatography (LC) system (LC-MS), is suitable for this analysis.

Sample Preparation:

Prepare a stock solution of Br-PEG4-methyl acetate in a suitable solvent (e.g., methanol or

acetonitrile) at a concentration of approximately 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

Data Acquisition:

Ionization Mode: Positive ion mode is typically used to observe protonated ([M+H]⁺) or

sodiated ([M+Na]⁺) adducts.

Mass Range: The instrument is set to scan a mass range that includes the expected

molecular weight of the analyte (e.g., m/z 100-500).

Infusion: The sample can be directly infused into the mass spectrometer or injected through

an LC system.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peaks and

their isotopic patterns. The observed mass-to-charge ratios are compared with the calculated

values for the expected chemical formula.

Logical Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of Br-
PEG4-methyl acetate.
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Workflow for Synthesis and Characterization of Br-PEG4-methyl acetate
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Structural Confirmation

Mass Spectrometry
(LC-MS)

Molecular Weight Verification

Purity Assessment
(e.g., HPLC)

Purity Determination

Characterized Br-PEG4-methyl acetate

Click to download full resolution via product page

Caption: A flowchart depicting the synthesis, purification, and analytical characterization of Br-
PEG4-methyl acetate.

To cite this document: BenchChem. [Spectroscopic and Mass Spectrometric
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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